3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide
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Description
3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H16N2O3S3 and its molecular weight is 416.53. The purity is usually 95%.
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Biological Activity
3-(Phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiochromeno moiety and a phenylsulfonyl group. Its chemical formula is C14H12N2O2S2, with a molecular weight of approximately 300.38 g/mol. The thiochromeno[4,3-d]thiazole component is known for its diverse biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Cell Proliferation Modulation : Studies indicate that it can influence cell cycle progression and apoptosis in cancer cell lines.
Biological Activity Summary Table
Biological Activity | Effectiveness | Reference |
---|---|---|
Antioxidant | High | |
Anti-inflammatory | Moderate | |
Anticancer (in vitro) | Promising | |
Enzyme inhibition | Effective |
Case Studies
- Antioxidant Activity : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. This suggests its potential use as a protective agent against oxidative damage.
- Anti-inflammatory Effects : In an animal model of inflammation, the compound reduced edema and inflammatory cytokine levels. This indicates its potential application in treating inflammatory diseases.
- Anticancer Properties : In vitro studies using various cancer cell lines showed that the compound induced apoptosis and inhibited proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.
Research Findings
Recent research has focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. For instance, modifications to the thiazole ring have been explored to improve potency against specific cancer types.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c22-17(10-11-27(23,24)13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-12-16(18)26-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUVPMWWKSVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.